molecular formula C10H12N4 B2681819 (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine CAS No. 1250668-25-7

(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine

Cat. No.: B2681819
CAS No.: 1250668-25-7
M. Wt: 188.234
InChI Key: QOKUTOXTOVUUMX-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is a heterocyclic compound that features both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Scientific Research Applications

Chemistry

In chemistry, (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the synthesis of pyrazolo[1,5-a]pyrimidines, which are of interest due to their potential biological activities .

Biology and Medicine

In biology and medicine, this compound is investigated for its potential as a pharmacophore in drug design. It has shown promise in the development of kinase inhibitors, which are important in the treatment of various cancers . Additionally, it has been studied for its antileishmanial and antimalarial activities .

Industry

In the industrial sector, this compound is used in the development of new materials with unique electronic and photophysical properties. These materials have applications in organic electronics and photonics .

Mechanism of Action

The mechanism of action of (1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine is unique due to its combination of pyrazole and pyridine rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities .

Properties

IUPAC Name

(1-methylpyrazol-4-yl)-pyridin-2-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4/c1-14-7-8(6-13-14)10(11)9-4-2-3-5-12-9/h2-7,10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOKUTOXTOVUUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250668-25-7
Record name (1-methyl-1H-pyrazol-4-yl)(pyridin-2-yl)methanamine
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